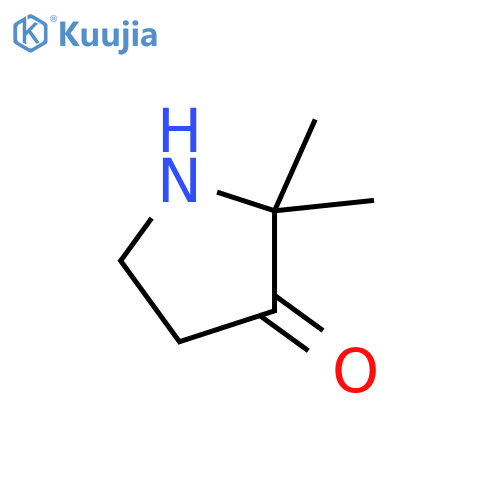Cas no 1367961-34-9 (2,2-dimethylpyrrolidin-3-one)

2,2-dimethylpyrrolidin-3-one structure
商品名:2,2-dimethylpyrrolidin-3-one
CAS番号:1367961-34-9
MF:C6H11NO
メガワット:113.157641649246
MDL:MFCD22071647
CID:5189211
PubChem ID:68696697
2,2-dimethylpyrrolidin-3-one 化学的及び物理的性質
名前と識別子
-
- 3-Pyrrolidinone, 2,2-dimethyl-
- 2,2-dimethylpyrrolidin-3-one
-
- MDL: MFCD22071647
- インチ: 1S/C6H11NO/c1-6(2)5(8)3-4-7-6/h7H,3-4H2,1-2H3
- InChIKey: YFFJIYOTKSKXLV-UHFFFAOYSA-N
- ほほえんだ: N1CCC(=O)C1(C)C
2,2-dimethylpyrrolidin-3-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-325794-5.0g |
2,2-dimethylpyrrolidin-3-one |
1367961-34-9 | 95.0% | 5.0g |
$4349.0 | 2025-03-18 | |
| Enamine | EN300-325794-10.0g |
2,2-dimethylpyrrolidin-3-one |
1367961-34-9 | 95.0% | 10.0g |
$6450.0 | 2025-03-18 | |
| Enamine | EN300-325794-0.25g |
2,2-dimethylpyrrolidin-3-one |
1367961-34-9 | 95.0% | 0.25g |
$1381.0 | 2025-03-18 | |
| Enamine | EN300-325794-1g |
2,2-dimethylpyrrolidin-3-one |
1367961-34-9 | 1g |
$1500.0 | 2023-09-04 | ||
| Enamine | EN300-325794-2.5g |
2,2-dimethylpyrrolidin-3-one |
1367961-34-9 | 95.0% | 2.5g |
$2940.0 | 2025-03-18 | |
| Enamine | EN300-325794-5g |
2,2-dimethylpyrrolidin-3-one |
1367961-34-9 | 5g |
$4349.0 | 2023-09-04 | ||
| Enamine | EN300-325794-0.5g |
2,2-dimethylpyrrolidin-3-one |
1367961-34-9 | 95.0% | 0.5g |
$1440.0 | 2025-03-18 | |
| Enamine | EN300-325794-0.1g |
2,2-dimethylpyrrolidin-3-one |
1367961-34-9 | 95.0% | 0.1g |
$1320.0 | 2025-03-18 | |
| Enamine | EN300-325794-1.0g |
2,2-dimethylpyrrolidin-3-one |
1367961-34-9 | 95.0% | 1.0g |
$1500.0 | 2025-03-18 | |
| Enamine | EN300-325794-0.05g |
2,2-dimethylpyrrolidin-3-one |
1367961-34-9 | 95.0% | 0.05g |
$1261.0 | 2025-03-18 |
2,2-dimethylpyrrolidin-3-one 関連文献
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
1367961-34-9 (2,2-dimethylpyrrolidin-3-one) 関連製品
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
